molecular formula C16H16N2O7S B12487710 3-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-hydroxybenzenesulfonamide

3-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-hydroxybenzenesulfonamide

Cat. No.: B12487710
M. Wt: 380.4 g/mol
InChI Key: OYDWSIMPQQBAMR-UHFFFAOYSA-N
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Description

3-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-hydroxybenzenesulfonamide is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-hydroxybenzenesulfonamide typically involves multiple steps. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized benzofuran derivative, while reduction could produce a simpler, less functionalized compound.

Scientific Research Applications

3-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-hydroxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O7S

Molecular Weight

380.4 g/mol

IUPAC Name

3-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C16H16N2O7S/c1-23-12-6-4-9-13(14(12)24-2)16(20)25-15(9)18-10-7-8(26(17,21)22)3-5-11(10)19/h3-7,15,18-19H,1-2H3,(H2,17,21,22)

InChI Key

OYDWSIMPQQBAMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=C(C=CC(=C3)S(=O)(=O)N)O)OC

Origin of Product

United States

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